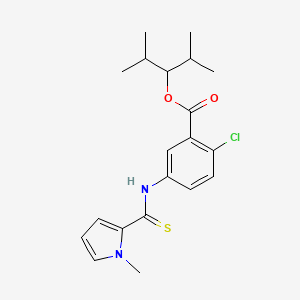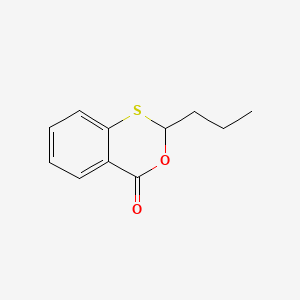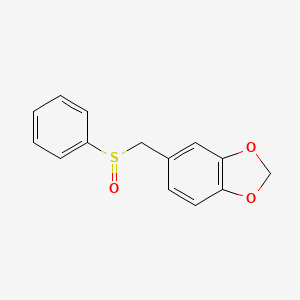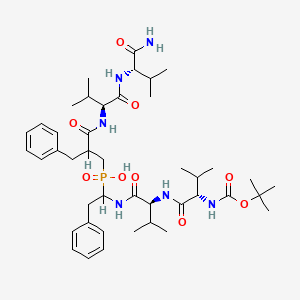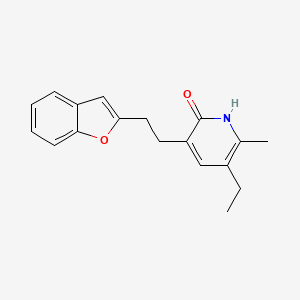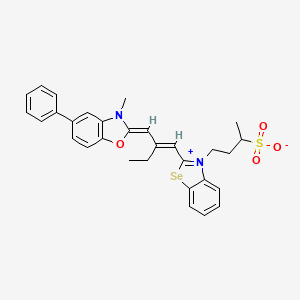
Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzoyl)- is a chemical compound with the molecular formula C20H29NO2 and a molecular weight of 315.44976 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its versatility in medicinal chemistry .
Métodos De Preparación
The synthesis of Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzoyl)- involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors . The synthetic routes typically include:
Ring Construction: This involves the formation of the pyrrolidine ring through cyclization reactions.
Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the allyloxy and dipropylbenzoyl groups.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalytic processes and controlled reaction conditions .
Análisis De Reacciones Químicas
Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzoyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of pyrrolidine derivatives on biological systems.
Industry: It can be used in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzoyl)- involves its interaction with molecular targets in biological systems. The pyrrolidine ring can interact with proteins and enzymes, affecting their function and leading to various biological effects . The specific pathways involved depend on the exact structure and functional groups of the compound.
Comparación Con Compuestos Similares
Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzoyl)- can be compared with other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring but differ in their functional groups and biological activities. The unique combination of allyloxy and dipropylbenzoyl groups in Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzoyl)- gives it distinct chemical and biological properties .
Propiedades
Número CAS |
7229-45-0 |
|---|---|
Fórmula molecular |
C20H29NO2 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
(4-prop-2-enoxy-3,5-dipropylphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C20H29NO2/c1-4-9-16-14-18(20(22)21-11-7-8-12-21)15-17(10-5-2)19(16)23-13-6-3/h6,14-15H,3-5,7-13H2,1-2H3 |
Clave InChI |
YRETXZLIRFNKRK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



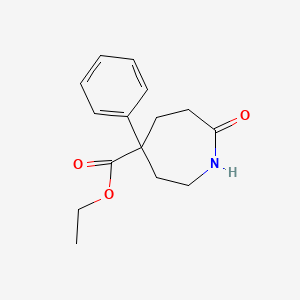
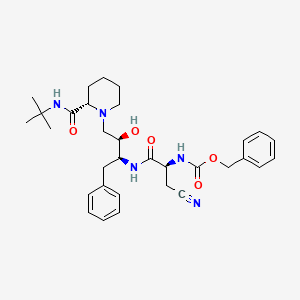
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)



![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)
